REACTION_CXSMILES
|
[CH3:1][NH2:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=[C:6](S(C)(=O)=O)[N:5]=1>CCOC(C)=O>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:2][CH3:1])[N:5]=1
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer
|
Type
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TEMPERATURE
|
Details
|
The mixture was chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was between 5-10° C
|
Type
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ADDITION
|
Details
|
After completion of addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (100 mL) and EtOAc (450 mL)
|
Type
|
WASH
|
Details
|
The organic was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give white solids, which
|
Type
|
CUSTOM
|
Details
|
were triturated in 150 mL of CH2Cl2
|
Type
|
FILTRATION
|
Details
|
These solids were collected by filtration
|
Type
|
WASH
|
Details
|
washing with cold CH2Cl2 (50 mL)
|
Type
|
CUSTOM
|
Details
|
Drying under house vacuum at room temperature for 20 hours
|
Duration
|
20 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |